molecular formula C25H25N3O3 B2912710 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea CAS No. 1203177-51-8

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2912710
CAS No.: 1203177-51-8
M. Wt: 415.493
InChI Key: DAUPBHAKYSYHKC-UHFFFAOYSA-N
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is a synthetic urea derivative featuring a benzoyl-substituted tetrahydroquinoline core linked to a 2-ethoxyphenyl group via a urea bridge. Urea derivatives are widely studied for their pharmacological and material science applications due to their hydrogen-bonding capabilities and structural versatility.

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-2-31-23-13-7-6-12-21(23)27-25(30)26-20-15-14-18-11-8-16-28(22(18)17-20)24(29)19-9-4-3-5-10-19/h3-7,9-10,12-15,17H,2,8,11,16H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUPBHAKYSYHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the following properties:

PropertyValue
Molecular FormulaC24H23N3O3
Molecular Weight401.5 g/mol
LogP4.0469
Polar Surface Area61.62 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation : It interacts with receptors such as the AT1 receptor, affecting blood pressure regulation and demonstrating anti-hypertensive properties .
  • Antioxidant Activity : The presence of the tetrahydroquinoline moiety contributes to its antioxidant effects, which can mitigate oxidative stress in cells.

Biological Activities

Research indicates several notable biological activities associated with this compound:

  • Anticancer Activity : In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values suggest significant potency in inhibiting cell proliferation .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Cytotoxicity Against Cancer Cells : A study evaluated the effects of this compound on A549 and HeLa cell lines. The results indicated a dose-dependent decrease in cell viability with IC50 values around 15 µM for A549 cells and 20 µM for HeLa cells .
  • Anti-inflammatory Model : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent .
  • Antimicrobial Screening : The compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing effective inhibition at concentrations lower than those required for conventional antibiotics .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea (Target) Benzoyl (C₆H₅CO-), 2-ethoxyphenyl (C₈H₉O) ~C₂₅H₂₅N₃O₃* ~427.5 Balanced electronic effects; moderate lipophilicity due to ethoxy group.
1-(4-Butoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea 2-Methoxyacetyl (CH₃OCO-), 4-butoxyphenyl (C₁₀H₁₃O) C₂₃H₂₉N₃O₄ 411.5 Increased lipophilicity (butoxy); ester group may enhance metabolic stability.
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea Acetyl (CH₃CO-), 2-(trifluoromethyl)phenyl (C₇H₄F₃) ~C₂₃H₂₁F₃N₃O₂* ~428.4 Strong electron-withdrawing CF₃ group; potential resistance to oxidative metabolism.
1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea Phenylsulfonyl (C₆H₅SO₂-), phenethyl (C₈H₉) C₂₄H₂₅N₃O₃S 435.5 Sulfonyl group enhances polarity and hydrogen-bonding capacity; phenethyl may improve bioavailability.
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-3-benzoyl urea derivatives (7a-7d) Cyano (CN), benzoyl (C₆H₅CO-), tetrahydrobenzo[b]thiophene core Varies ~350–400* Thiophene core alters aromatic interactions; cyano group introduces electron-withdrawing effects.

*Estimated based on structural analysis.

Substituent Effects on Physicochemical Properties

  • The trifluoromethyl group in significantly increases electronegativity, which may reduce metabolic degradation but also limit solubility.
  • Alkoxy Chains :
    • The 2-ethoxy group in the target compound offers moderate lipophilicity, whereas the 4-butoxy group in increases hydrophobicity, affecting membrane permeability.
  • Thiophene derivatives () exhibit distinct π-π stacking behavior compared to quinoline/isoquinoline cores .

Hydrogen Bonding and Crystal Packing

Urea’s dual hydrogen-bond donor/acceptor nature makes it critical for crystal engineering. The target compound’s 2-ethoxyphenyl group may sterically hinder hydrogen-bond formation compared to the less bulky substituents in and . In contrast, the sulfonyl group in could form extensive hydrogen-bond networks, as observed in graph set analyses of similar structures . Crystallographic tools like SHELX and SIR97 are typically employed to resolve such interactions .

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